2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-5(2-3-9)6-4-7-8/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPYGOZWVCGLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380234-87-6 | |
| Record name | 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One method involves the cyclization of methyl cyclopropane dicarboxylate with formyl hydrazine, followed by hydrogenation to yield 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol.
Triazole and Halomethanol Reaction: Another method involves the reaction of triazole with halomethanol to produce the target compound.
Industrial Production Methods
Industrial production methods for 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the triazole ring to other derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Produces carbonyl derivatives.
Reduction: Yields reduced triazole derivatives.
Substitution: Forms various substituted triazole compounds.
Scientific Research Applications
Biological Applications
Antifungal Activity
One of the primary applications of 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is in antifungal research. Compounds containing triazole moieties are known for their ability to inhibit fungal growth by targeting the enzyme lanosterol 14α-demethylase in the ergosterol biosynthetic pathway. This makes them valuable in developing antifungal agents for treating infections caused by fungi such as Candida and Aspergillus species .
Pharmaceutical Development
The compound's unique structure allows it to serve as a scaffold for designing novel pharmaceuticals. Its derivatives have been explored for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders. Research indicates that modifications to the triazole ring can enhance bioactivity and selectivity towards specific biological targets .
Agricultural Applications
Plant Growth Regulators
In agriculture, 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has been investigated as a potential plant growth regulator. Studies suggest that triazole compounds can modulate plant growth by influencing hormonal pathways and enhancing stress resistance. This application is particularly relevant in improving crop yields under adverse environmental conditions .
Pesticide Formulation
The compound's antifungal properties also lend themselves to formulations in pesticide development. By incorporating 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol into pesticide products, manufacturers can enhance the efficacy of existing fungicides or develop new products that target resistant fungal strains .
Material Science Applications
Polymer Chemistry
In materials science, the compound has been explored for its potential use in polymer chemistry. Its ability to form stable complexes with metals can be harnessed to create novel materials with specific properties such as enhanced thermal stability or electrical conductivity .
Case Studies and Research Findings
Biological Activity
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, a compound belonging to the triazole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
- CAS Number: 1380234-87-6
- Molecular Formula: CHNO
- Molecular Weight: 127.14 g/mol
The compound is characterized by its triazole ring, which is known for conferring various biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar triazole structure showed promising activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves inhibition of specific enzymes critical for bacterial survival.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has been evaluated for its efficacy against several fungal pathogens, suggesting potential use in treating fungal infections .
Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. Compounds similar to 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol have shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific pathways involved include modulation of signaling cascades associated with tumor growth.
The biological activity of 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can be attributed to several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes like DprE1 in Mycobacterium tuberculosis, which is crucial for cell wall synthesis .
- Cell Membrane Disruption: By targeting ergosterol biosynthesis in fungi, these compounds compromise cell membrane integrity.
- Induction of Apoptosis: In cancer cells, the compound may activate intrinsic apoptotic pathways leading to programmed cell death.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol and analogous triazole derivatives:
Structural and Functional Insights
- Chain Length and Polarity: The ethanol chain in 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol provides a balance between hydrophilicity and flexibility compared to methanol derivatives, enabling better solubility and interaction with hydrophobic enzyme pockets .
- Substituent Effects: Fluorinated analogs (e.g., [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol) exhibit enhanced metabolic stability but may reduce hydrogen bonding efficiency due to fluorine’s electronegativity .
- Positional Isomerism: 1-yl vs. 5-yl substitution (e.g., 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol) alters electronic distribution, reducing compatibility with target binding sites .
Pharmacological Relevance
- Enzyme Inhibition : The hydroxyl group in 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is critical for forming hydrogen bonds with residues in p97 ATPase and PARP-1, as demonstrated in derivatives like talazoparib prodrugs . In contrast, amine-terminated analogs (e.g., 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine) are more suited for covalent inhibitor synthesis .
- Synthetic Utility : The compound’s hydroxyl group serves as a versatile handle for conjugation, as seen in its use for synthesizing photoactivatable PARP inhibitors and GLUT1-targeting agents .
Physicochemical Data
| Property | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
|---|---|---|---|
| Molecular Weight | 141.15 g/mol | 113.12 g/mol | 169.23 g/mol |
| logP | ~0.86 | ~0.72 | ~1.45 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| TPSA | 53.6 Ų | 53.6 Ų | 64.3 Ų |
Q & A
Q. Advanced Research Focus
- In vitro assays : Measure binding affinity to target proteins (e.g., CYP51 in fungi) using surface plasmon resonance (SPR) or fluorescence polarization.
- Molecular docking : Model interactions with triazole-binding enzymes to predict binding modes.
- Metabolite profiling : Use LC-MS to identify metabolic byproducts in cell cultures .
How can solubility challenges for 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol in aqueous media be addressed during formulation studies?
Q. Basic Research Focus
- Co-solvents : Use DMSO or PEG-400 to enhance solubility.
- Salt formation : Convert the hydroxyl group to a phosphate or sulfate derivative.
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .
What advanced techniques are available to optimize regioselectivity in triazole derivative synthesis?
Q. Advanced Research Focus
- Catalytic systems : Use transition-metal catalysts (e.g., Cu(I) for click chemistry) to control ring substitution patterns.
- Microwave-assisted synthesis : Reduce side reactions and improve regioselectivity via rapid, uniform heating.
- Kinetic studies : Monitor reaction intermediates using in situ IR spectroscopy .
How can synergistic effects between 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol and other bioactive compounds be systematically evaluated?
Q. Advanced Research Focus
- Combinatorial screening : Test pairwise combinations with antifungal agents (e.g., fluconazole) in checkerboard assays.
- Isobologram analysis : Quantify synergy using fractional inhibitory concentration (FIC) indices.
- Transcriptomic profiling : Identify upregulated/downregulated genes in treated microbial populations .
Notes
- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
- Methodological Rigor : Emphasized DOE, spectroscopic validation, and comparative SAR analysis.
- Contradiction Management : Highlighted purity control and multi-assay validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
